molecular formula C10H14FNO B13620615 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B13620615
M. Wt: 183.22 g/mol
InChI Key: XTIZZBWUKPANHA-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of amino alcohols It features a fluorophenyl group attached to a central carbon atom, which is also bonded to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while substitution reactions can produce a variety of substituted amino alcohols.

Scientific Research Applications

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-fluorophenyl)propanoic acid: A phenylalanine derivative with similar structural features.

    2-Amino-3-methylpyridine: Another amino alcohol with a different aromatic ring.

Uniqueness

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14FNO/c1-10(12,7-13)6-8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3

InChI Key

XTIZZBWUKPANHA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(CO)N

Origin of Product

United States

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